4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-YL}methyl)phenol
Description
4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-YL}methyl)phenol is a brominated phenolic compound featuring a piperazine ring substituted with a (4-ethylphenyl)methyl group. This structure combines a lipophilic bromophenol moiety with a piperazine scaffold, a motif often associated with enhanced solubility and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-2-16-3-5-17(6-4-16)14-22-9-11-23(12-10-22)15-18-13-19(21)7-8-20(18)24/h3-8,13,24H,2,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRBCNJDNFMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps:
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a halogenated phenol precursor.
Ethylphenylmethyl Group Addition: The final step involves the alkylation of the piperazine nitrogen with 4-ethylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-YL}methyl)phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The brominated phenol group might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₇H₂₀BrN₂O.
Key Observations :
Piperazine Substituents: The target compound’s (4-ethylphenyl)methyl group increases lipophilicity compared to pyridinylmethyl () or hydroxyethyl () substituents. This may enhance membrane permeability but reduce aqueous solubility . Ethylimino-linked analogs () show lower toxicity in zinc complexes, suggesting that the methylene bridge in the target compound could offer metabolic stability advantages.
Bromophenol Core: The bromine atom at the 4-position is conserved across analogs, likely contributing to electronic effects (e.g., hydrogen bonding, steric bulk) and influencing receptor binding .
Piperazine-containing compounds (e.g., ’s zinc complexes) exhibit lower toxicity but may require dose optimization to mitigate liver effects .
Biological Activity
4-Bromo-2-({4-[(4-ethylphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic compound that combines a brominated phenolic structure with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C19H23BrN2O, with a molecular weight of 362.3 g/mol. The compound features a bromine atom, which is known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrN2O |
| Molecular Weight | 362.3 g/mol |
| LogP | 3.294 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 31.6 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring allows for modulation of neurotransmitter systems, while the brominated phenolic group may contribute to antioxidant properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines .
Case Study:
A study on thiazole-bearing compounds demonstrated that modifications on the phenyl ring significantly influenced anticancer activity, suggesting that structural variations in related compounds could enhance their efficacy against tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar functional groups exhibit potent antibacterial effects against multi-drug resistant bacteria, indicating a potential application in treating infections .
Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 93.7 | Bacteriostatic |
| Compound B | 46.9 | Antifungal |
| This compound | TBD | TBD |
Toxicological Studies
Toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies suggest that while the compound exhibits promising therapeutic effects, further research is needed to assess its toxicity in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
